Cas no 2229261-84-9 (2-(dimethyl-1,2-oxazol-4-yl)propanal)
2-(dimethyl-1,2-oxazol-4-yl)propanal Chemical and Physical Properties
Names and Identifiers
-
- 2-(dimethyl-1,2-oxazol-4-yl)propanal
- 2229261-84-9
- EN300-1788537
-
- Inchi: 1S/C8H11NO2/c1-5(4-10)8-6(2)9-11-7(8)3/h4-5H,1-3H3
- InChI Key: HVOHMZWRYKZUKI-UHFFFAOYSA-N
- SMILES: O1C(C)=C(C(C)=N1)C(C=O)C
Computed Properties
- Exact Mass: 153.078978594g/mol
- Monoisotopic Mass: 153.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 43.1Ų
2-(dimethyl-1,2-oxazol-4-yl)propanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1788537-0.05g |
2-(dimethyl-1,2-oxazol-4-yl)propanal |
2229261-84-9 | 0.05g |
$1212.0 | 2023-09-19 | ||
| Enamine | EN300-1788537-0.1g |
2-(dimethyl-1,2-oxazol-4-yl)propanal |
2229261-84-9 | 0.1g |
$1269.0 | 2023-09-19 | ||
| Enamine | EN300-1788537-0.25g |
2-(dimethyl-1,2-oxazol-4-yl)propanal |
2229261-84-9 | 0.25g |
$1328.0 | 2023-09-19 | ||
| Enamine | EN300-1788537-0.5g |
2-(dimethyl-1,2-oxazol-4-yl)propanal |
2229261-84-9 | 0.5g |
$1385.0 | 2023-09-19 | ||
| Enamine | EN300-1788537-1.0g |
2-(dimethyl-1,2-oxazol-4-yl)propanal |
2229261-84-9 | 1g |
$1442.0 | 2023-06-02 | ||
| Enamine | EN300-1788537-2.5g |
2-(dimethyl-1,2-oxazol-4-yl)propanal |
2229261-84-9 | 2.5g |
$2828.0 | 2023-09-19 | ||
| Enamine | EN300-1788537-5.0g |
2-(dimethyl-1,2-oxazol-4-yl)propanal |
2229261-84-9 | 5g |
$4184.0 | 2023-06-02 | ||
| Enamine | EN300-1788537-10.0g |
2-(dimethyl-1,2-oxazol-4-yl)propanal |
2229261-84-9 | 10g |
$6205.0 | 2023-06-02 | ||
| Enamine | EN300-1788537-1g |
2-(dimethyl-1,2-oxazol-4-yl)propanal |
2229261-84-9 | 1g |
$1442.0 | 2023-09-19 | ||
| Enamine | EN300-1788537-5g |
2-(dimethyl-1,2-oxazol-4-yl)propanal |
2229261-84-9 | 5g |
$4184.0 | 2023-09-19 |
2-(dimethyl-1,2-oxazol-4-yl)propanal Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-(dimethyl-1,2-oxazol-4-yl)propanal
Recent Advances in the Study of 2-(Dimethyl-1,2-oxazol-4-yl)propanal (CAS: 2229261-84-9) and Its Applications in Chemical Biology and Medicine
2-(Dimethyl-1,2-oxazol-4-yl)propanal (CAS: 2229261-84-9) is a key intermediate in the synthesis of various bioactive molecules, particularly in the field of medicinal chemistry. Recent studies have highlighted its potential as a versatile building block for the development of novel therapeutic agents. This research briefing provides an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and applications in drug discovery.
The compound has garnered significant attention due to its unique structural features, which enable it to participate in diverse chemical reactions, including cycloadditions and nucleophilic additions. A recent study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of oxazole-based inhibitors targeting protein kinases involved in cancer progression. The study reported that derivatives of 2-(dimethyl-1,2-oxazol-4-yl)propanal exhibited potent inhibitory activity against specific kinase targets, with IC50 values in the nanomolar range.
Another notable application of this compound is in the development of antimicrobial agents. Research conducted at the University of Cambridge revealed that 2-(dimethyl-1,2-oxazol-4-yl)propanal derivatives displayed broad-spectrum activity against drug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis, as confirmed through molecular docking studies and in vitro assays.
In addition to its therapeutic potential, 2-(dimethyl-1,2-oxazol-4-yl)propanal has also been explored as a fluorescent probe for imaging applications. A team at MIT developed a series of fluorescent tags based on this scaffold, which exhibited high photostability and selectivity for cellular organelles. These probes were successfully used to track mitochondrial dynamics in live cells, providing valuable insights into cellular metabolism and disease mechanisms.
Despite these promising findings, challenges remain in the large-scale synthesis and optimization of 2-(dimethyl-1,2-oxazol-4-yl)propanal derivatives. Recent efforts have focused on improving yield and purity through catalytic methods, such as palladium-catalyzed cross-coupling reactions. A study in Organic Letters reported a novel one-pot synthesis approach that significantly reduced reaction time and waste generation, making the process more sustainable.
In conclusion, 2-(dimethyl-1,2-oxazol-4-yl)propanal (CAS: 2229261-84-9) represents a promising scaffold for the development of new bioactive molecules. Its applications span across oncology, antimicrobial therapy, and bioimaging, underscoring its versatility in chemical biology and medicine. Future research should focus on further elucidating its mechanism of action and exploring its potential in other therapeutic areas.
2229261-84-9 (2-(dimethyl-1,2-oxazol-4-yl)propanal) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)